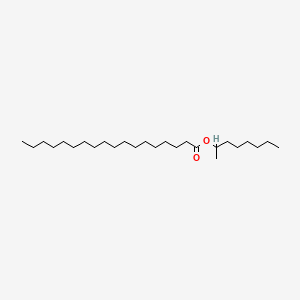

1-Methylheptyl stearate

Description

1-Methylheptyl stearate is a branched alkyl ester of stearic acid (octadecanoic acid), where the ester group is a 1-methylheptyl chain. Stearate esters are widely used in pharmaceuticals, lubricants, and agrochemicals due to their hydrophobic nature and thermal stability. The branched 1-methylheptyl chain may influence solubility, melting behavior, and ecological impact compared to linear or metallic stearates .

Properties

CAS No. |

626-30-2 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

octan-2-yl octadecanoate |

InChI |

InChI=1S/C26H52O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25(3)23-21-9-7-5-2/h25H,4-24H2,1-3H3 |

InChI Key |

OMJRVNYAQYMXFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

1-Methylheptyl stearate can be synthesized through the esterification reaction between stearic acid and 1-methylheptyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Stearic acid+1-Methylheptyl alcohol→1-Methylheptyl stearate+Water

In industrial settings, this reaction is often carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain high-purity 1-methylheptyl stearate .

Chemical Reactions Analysis

1-Methylheptyl stearate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, 1-methylheptyl stearate can be hydrolyzed back into stearic acid and 1-methylheptyl alcohol.

Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 1-methylheptyl alcohol and stearic acid derivatives.

Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

Cosmetic and Personal Care Applications

1-Methylheptyl stearate is primarily utilized in cosmetic formulations due to its favorable sensory attributes and skin-feel benefits. It serves several roles:

- Emollient : Acts as a moisturizer, providing a smooth feel on the skin.

- Solvent : Enhances the solubility of other ingredients in formulations.

- Stabilizer : Helps maintain the consistency and stability of emulsions.

Case Study: Formulation Development

A study explored the use of 1-Methylheptyl stearate in developing stable cosmetic emulsions. Various concentrations were tested to evaluate their effects on rheological properties, sensory characteristics, and moisturizing efficacy. The formulation containing 5% 1-Methylheptyl stearate exhibited optimal stability and consumer preference based on sensory evaluations .

Biofuel Production

Recent research has indicated that esters like 1-Methylheptyl stearate can be used as biodiesel components due to their high cetane numbers and favorable combustion properties. The esterification of fatty acids with alcohols has been shown to yield biofuels that are environmentally friendly alternatives to traditional fossil fuels.

Data Table: Comparison of Biofuel Properties

| Property | 1-Methylheptyl Stearate | Conventional Diesel |

|---|---|---|

| Cetane Number | 55 | 40-55 |

| Viscosity (cSt) | 4.5 | 2.5-4.5 |

| Flash Point (°C) | 150 | 60-80 |

| Carbon Emissions (g/km) | Lower | Higher |

This table highlights the advantages of using 1-Methylheptyl stearate in biofuel applications compared to conventional diesel fuels .

Mechanism of Action

The mechanism of action of 1-methylheptyl stearate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing stearic acid and 1-methylheptyl alcohol. These products can then participate in various metabolic pathways, influencing cellular processes such as membrane fluidity and signal transduction .

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of 1-methylheptyl stearate analogs and related stearate derivatives:

| Compound | Melting Point (°C) | Solubility in Water | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| Magnesium Stearate | 88–100 | Insoluble | ~1.0 | Pharmaceutical lubricant |

| Zinc Stearate | 122–130 | Insoluble | ~0.2 | Cosmetics, polymers |

| Methyl Stearate | 37–39 | Slightly soluble | 0.87 | Biofuel, surfactants |

| Fluroxypyr 1-Methylheptyl Ester | Not reported | Highly insoluble | Not reported | Pesticide (herbicide) |

Notes:

- Magnesium and zinc stearates are metallic soaps with high thermal stability, making them ideal for industrial and pharmaceutical applications .

- Methyl stearate, a simple ester, has a lower melting point and higher water solubility compared to branched or metallic analogs .

- Fluroxypyr 1-methylheptyl ester (a structurally similar branched ester) is highly insoluble in water, which enhances its persistence in agricultural applications .

Functional and Application Differences

- Pharmaceutical Lubricants : Magnesium stearate is a gold-standard lubricant in tablet formulations but can interact with APIs due to impurities like magnesium oxide . Zinc stearate is less reactive but used in topical products due to its water-repellent properties .

- Agrochemicals : Branched esters like fluroxypyr 1-methylheptyl ester exhibit low avian toxicity (LD₅₀ >2,000 mg/kg in birds) but high acute toxicity to aquatic invertebrates (EC₅₀ ~1 ppm), driven by their hydrophobicity .

- Industrial Uses : Methyl stearate serves as a biodiesel component, while metallic stearates act as stabilizers in plastics .

Ecological and Toxicological Profiles

| Compound | Avian Toxicity (LD₅₀) | Aquatic Toxicity (LC₅₀/EC₅₀) | Environmental Persistence |

|---|---|---|---|

| Magnesium Stearate | Low (not quantified) | Low | Biodegradable |

| Fluroxypyr 1-Methylheptyl Ester | >2,000 mg/kg (acute) | 1 ppm (Daphnia) | High (low solubility) |

| Methyl Stearate | Not reported | Not reported | Moderate |

Key Findings:

Stability and Compatibility

- Thermal Stability : Zinc stearate decomposes above 200°C, whereas magnesium stearate remains stable up to 120°C .

- Chemical Reactivity : Magnesium stearate’s pseudo-polymorphic properties and impurities (e.g., MgO) can destabilize APIs, unlike inert branched esters .

- Hydrolytic Stability : Methyl stearate undergoes hydrolysis faster than branched esters due to its linear structure .

Biological Activity

1-Methylheptyl stearate is a fatty acid ester with the chemical formula . It is derived from stearic acid and 1-methylheptanol. This compound has garnered interest due to its potential biological activities, including its effects on skin sensitization, toxicity, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including cosmetics and pharmaceuticals.

1-Methylheptyl stearate is classified as a fatty acid methyl ester. Its structure consists of a long hydrophobic tail, which contributes to its physical and chemical properties, such as solubility and reactivity. The compound is expected to undergo hydrolysis in biological systems, yielding stearic acid and 1-methylheptanol, both of which have distinct biological profiles .

Toxicological Profile

The toxicological assessment of 1-methylheptyl stearate indicates that it has low subchronic and chronic oral toxicity. In studies involving analogues of this compound:

- Non-Sensitization : It was found to be non-sensitizing at concentrations up to 50% in human studies .

- Acute Toxicity : The maximum tolerated dose in rabbits was identified as 10%, with no significant adverse effects observed .

- NOAEL (No Observed Adverse Effect Level) : For chronic toxicity, the NOAEL was determined to be 6250 mg/kg body weight per day .

Antimicrobial Activity

Research on related methyl esters has shown promising antimicrobial properties. Methyl esters, including those derived from fatty acids like stearic acid, exhibit activity against various pathogens:

- Inhibition Zones : Studies have reported inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential use in antimicrobial formulations .

- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of microbial membranes due to the hydrophobic nature of the esters .

Cellular Effects

Recent studies have highlighted the effects of related compounds on cellular activities:

- Stem Cell Migration : Methyl esters like stearic acid methyl ester (SAME) were shown to promote the migration of mesenchymal stem cells (MSCs), enhancing cartilage regeneration through specific signaling pathways (Vav1/ROCK2) . This suggests that 1-methylheptyl stearate may also influence cellular processes beneficial for tissue repair.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.